1,4-dimethyl-2,3-dioxo-N-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a quinoxaline derivative known for its potential biological activities. This compound is part of a class of heterocyclic compounds that have shown promise in various therapeutic applications, particularly as dipeptidyl peptidase-IV (DPP-4) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dimethylquinoxaline-2,3-dione with isopropylamine and sulfonamide under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a fully saturated tetrahydroquinoxaline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves the inhibition of dipeptidyl peptidase-IV (DPP-4). By binding to the active site of DPP-4, this compound prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular docking studies have shown that the compound fits well within the active pocket of DPP-4, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: A well-known DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Another compound in the same class with comparable therapeutic effects.
Uniqueness
N-ISOPROPYL-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE stands out due to its unique quinoxaline scaffold, which provides a distinct binding affinity and selectivity for DPP-4. This structural uniqueness contributes to its potential as a more effective and safer therapeutic agent .
Properties
Molecular Formula |
C13H17N3O4S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dioxo-N-propan-2-ylquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c1-8(2)14-21(19,20)9-5-6-10-11(7-9)16(4)13(18)12(17)15(10)3/h5-8,14H,1-4H3 |
InChI Key |
RJSBILDVSXDWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C(=O)N2C)C |
Origin of Product |
United States |
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